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Compound of Interest

Compound Name: Cyclo(Tyr-Leu)

Cat. No.: B3029904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the cyclic

dipeptide Cyclo(Tyr-Leu), focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data. It also delves into the experimental protocols for acquiring this data

and explores the compound's antifungal mechanism of action through a detailed signaling

pathway diagram.

Spectroscopic Data
The structural elucidation of Cyclo(Tyr-Leu) relies heavily on spectroscopic techniques. The

following tables summarize the key mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation

pattern of Cyclo(Tyr-Leu).
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Parameter Value Source

Molecular Formula C₁₅H₂₀N₂O₃ [1][2]

Molecular Weight 276.33 g/mol [1][2]

Monoisotopic Mass 276.14739250 Da [1][2]

Precursor Ion (m/z) 277.1551 ([M+H]⁺) [1]

Table 1: Key Mass Spectrometry Data for Cyclo(Tyr-Leu).

ESI-MS/MS Fragmentation:

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) reveals

characteristic fragment ions.

Precursor Ion (m/z) Fragment Ions (m/z) Relative Abundance

277.1551 136.0767 100%

107.0493 43.33%

91.0537 39.84%

119.0506 15.03%

86.0973 5.36%

Table 2: ESI-MS/MS Fragmentation Data for [Cyclo(Tyr-Leu)+H]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While 1D and 2D NMR are standard for the structural confirmation of Cyclo(Tyr-Leu) and its

stereoisomers, publicly available, detailed spectral data with assigned chemical shifts and

coupling constants for the specific Cyclo(L-Tyr-L-Leu) isomer is limited in the readily accessible

literature.[3] The characterization is typically achieved by comparing the obtained spectra with

those of known diketopiperazines.[4]

Experimental Protocols
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The acquisition of high-quality spectroscopic data is contingent on precise experimental

methodologies.

Mass Spectrometry
Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable

solvent such as methanol or acetonitrile.

Instrumentation and Conditions:

Mass Spectrometer: A variety of mass spectrometers can be used, including Quadrupole Ion

Trap (QIT) and Time-of-Flight (TOF) analyzers.[1]

Ionization Source: Electrospray ionization (ESI) is a common method for the analysis of

cyclic dipeptides.

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

Collision Energy: For MS/MS experiments, a collision energy of around 35% is often used to

induce fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For NMR analysis, Cyclo(Tyr-Leu) is dissolved in a deuterated solvent,

such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation and Data Acquisition:

Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to obtain

well-resolved spectra.

Experiments: Standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra are acquired. For

complete structural assignment, 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are employed.[4]

Referencing: Chemical shifts are referenced to the residual solvent peak.
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Antifungal Mechanism of Action
Cyclic dipeptides, including those related to Cyclo(Tyr-Leu), have demonstrated notable

antifungal properties. The primary mechanism of action involves the disruption of the fungal cell

membrane.

Below is a logical workflow illustrating the proposed antifungal mechanism of action for a

related diketopiperazine, Cyclo(Pro-Tyr), which is believed to share a similar mechanism with

Cyclo(Tyr-Leu). This process targets the fungal plasma membrane, leading to cell death.
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Antifungal Mechanism of Cyclo(Tyr-Leu)
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Caption: Proposed antifungal mechanism of Cyclo(Tyr-Leu).
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This proposed pathway suggests that Cyclo(Tyr-Leu) initially targets the fungal plasma

membrane, potentially interacting with ergosterol, a key component of fungal cell membranes.

[5][6] This interaction leads to membrane destabilization and increased fluidity. A crucial step in

this process is the inhibition of the plasma membrane H⁺-ATPase (Pma1), which disrupts the

proton gradient across the membrane.[5][6] The consequent ion leakage and cellular stress

result in an increase in reactive oxygen species (ROS), ultimately leading to fungal cell death.

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Cyclo(D-Tyr-L-Leu) | C15H20N2O3 | CID 124350923 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from
Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase
Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

6. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase
Pma1 in plasma membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Cyclo(Tyr-
Leu): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029904#spectroscopic-data-for-cyclo-tyr-leu-nmr-
ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3029904?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449911/
https://pubmed.ncbi.nlm.nih.gov/39362977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449911/
https://pubmed.ncbi.nlm.nih.gov/39362977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449911/
https://www.benchchem.com/product/b3029904?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclo_Tyr-Leu
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclo_D-Tyr-L-Leu
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclo_D-Tyr-L-Leu
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://pubmed.ncbi.nlm.nih.gov/23672207/
https://www.researchgate.net/figure/Figure-S28-13-C-NMR-of-Cyclo-l-Phe-l-Tyr-8-125-MHz-DMSO_fig31_262626602
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11449911/
https://pubmed.ncbi.nlm.nih.gov/39362977/
https://pubmed.ncbi.nlm.nih.gov/39362977/
https://www.benchchem.com/product/b3029904#spectroscopic-data-for-cyclo-tyr-leu-nmr-ms
https://www.benchchem.com/product/b3029904#spectroscopic-data-for-cyclo-tyr-leu-nmr-ms
https://www.benchchem.com/product/b3029904#spectroscopic-data-for-cyclo-tyr-leu-nmr-ms
https://www.benchchem.com/product/b3029904#spectroscopic-data-for-cyclo-tyr-leu-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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